molecular formula C7H11N3O2S B14212710 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide CAS No. 828920-58-7

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide

Cat. No.: B14212710
CAS No.: 828920-58-7
M. Wt: 201.25 g/mol
InChI Key: YHALJQUEOVXFPT-UHFFFAOYSA-N
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Description

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide is an organic compound with a unique structure that combines a thiazole ring with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminothiazole+Acetic AnhydrideN-5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-ylacetamide\text{2-Aminothiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} 2-Aminothiazole+Acetic Anhydride→N-5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-ylacetamide

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: Another compound with a hydroxyethyl group, used in similar applications.

    2-Aminothiazole: The parent compound of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

828920-58-7

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H11N3O2S/c1-5(12)10-7-9-4-6(13-7)8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,10,12)

InChI Key

YHALJQUEOVXFPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)NCCO

Origin of Product

United States

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